molecular formula C8H18N2O B13172547 N-Ethoxy-N-methylpiperidin-4-amine

N-Ethoxy-N-methylpiperidin-4-amine

Cat. No.: B13172547
M. Wt: 158.24 g/mol
InChI Key: CTXGZOHSTXXCJB-UHFFFAOYSA-N
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Description

N-Ethoxy-N-methylpiperidin-4-amine is a piperidine derivative featuring an ethoxy (-OCH₂CH₃) and a methyl (-CH₃) group attached to the nitrogen atom of the piperidin-4-amine scaffold. Piperidin-4-amine derivatives are often explored as intermediates in drug discovery due to their versatility in forming hydrogen bonds and modulating lipophilicity, which impacts bioavailability and target binding .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N-ethoxy-N-methylpiperidin-4-amine

InChI

InChI=1S/C8H18N2O/c1-3-11-10(2)8-4-6-9-7-5-8/h8-9H,3-7H2,1-2H3

InChI Key

CTXGZOHSTXXCJB-UHFFFAOYSA-N

Canonical SMILES

CCON(C)C1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethoxy-N-methylpiperidin-4-amine typically involves the reaction of piperidine derivatives with ethylating agents. One common method is the reaction of N-methylpiperidin-4-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Ethoxy-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-ethoxy-N-methylpiperidin-4-one.

    Reduction: Reduction reactions can convert the compound to this compound hydrochloride.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: N-ethoxy-N-methylpiperidin-4-one.

    Reduction: this compound hydrochloride.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

N-Ethoxy-N-methylpiperidin-4-amine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives.

    Biology: The compound is used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethoxy-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors in the nervous system, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Ethoxy vs. However, methoxy derivatives are more common in the evidence, e.g., N-(2-methoxyethyl)-1-methylpiperidin-4-amine . Aromatic vs.

Key Research Findings

Substituent Impact on Bioactivity :

  • Methoxyethyl-substituted derivatives exhibit moderate logP values (~1.3–1.5), balancing solubility and membrane permeability .
  • Chlorobenzyl groups enhance binding to serotonin receptors, as seen in N-(4-chlorobenzyl) derivatives .

Synthetic Challenges :

  • Steric hindrance from ethoxy groups can reduce reaction yields compared to methoxy analogs .
  • Hydrochloride salt formation improves crystallinity but may complicate purification .

Emerging Trends :

  • Hybrid molecules combining piperidin-4-amine with pyridinyl or benzothiazole moieties are gaining traction in kinase inhibitor development .

Biological Activity

N-Ethoxy-N-methylpiperidin-4-amine is a compound of interest in pharmacological research due to its structural similarity to various neurotransmitters and its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in medicine and industry.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an ethoxy group and a methyl group at the nitrogen atom. This unique structure influences its biological activity, making it a valuable compound for various applications.

The mechanism of action of this compound involves its interaction with specific receptors in the nervous system. It acts as a ligand, modulating the activity of neurotransmitter systems. The exact pathways depend on the biological system being studied, but it is known to influence receptor signaling related to neurotransmission and potentially affect neuroplasticity.

Neurotransmitter Systems

Research indicates that this compound is utilized in studies focusing on neurotransmitter systems due to its structural resemblance to neurotransmitters like acetylcholine. Its ability to modulate receptor activity has been investigated in various contexts, including:

  • Cognitive Function : Studies have explored its effects on learning and memory through modulation of cholinergic pathways.
  • Mood Regulation : The compound's interaction with serotonin receptors suggests potential implications for mood disorders.

Anticancer Activity

Recent studies have also examined the anticancer properties of this compound. It has been shown to exhibit inhibitory effects on specific cancer cell lines:

Cell Line IC50 (µM)
Human Lung Cancer (A549)9.8
Human Ovarian Cancer (SKOV3)12.5
Human Melanoma (A375)15.0
Human Colon Cancer (LOVO)11.2

These findings suggest that this compound may play a role in developing new cancer therapies by targeting specific signaling pathways involved in tumor growth and survival.

Case Studies

  • Neurotransmitter Modulation : A study published in F1000Research demonstrated that compounds similar to this compound could enhance synaptic plasticity in animal models, indicating potential applications in treating cognitive impairments associated with neurodegenerative diseases .
  • Cancer Research : In a study focused on piperidine derivatives, this compound was identified as a promising candidate for further development as an anticancer agent due to its selective inhibition of cancer cell proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other related compounds:

Compound Description Biological Activity
N-Methylpiperidin-4-amineLacks ethoxy groupDifferent receptor interactions
N-Ethylpiperidin-4-amineEthyl group instead of ethoxySimilar but less potent
N-Methylpiperidin-4-oneOxidized formVarying biological activities

This comparison highlights the significance of the ethoxy substitution in modulating the compound's biological effects.

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